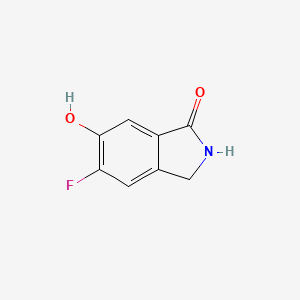![molecular formula C14H24Cl3N3O B1439379 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride CAS No. 223381-99-5](/img/structure/B1439379.png)
3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C14H24Cl3N3O. The InChI code is InChI=1/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H . For a detailed molecular structure, it is recommended to use software that can interpret InChI codes.Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have been explored for their therapeutic uses across a wide range of applications due to their significant medicinal potential. These compounds have been found in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and even in imaging applications. The structural flexibility of piperazine allows for the rational design of molecules with enhanced pharmacokinetic and pharmacodynamic properties, indicating its broad potential in pharmacotherapy. Modifications to the piperazine ring have shown a recognizable difference in the medicinal potential of the resultant molecules, making it a valuable scaffold in drug discovery for various diseases (Rathi et al., 2016).
Role of Arylcycloalkylamines and Piperazine
Arylcycloalkylamines, which include phenyl piperidines and piperazines, play a crucial role in enhancing the potency and selectivity of binding affinity at D2-like receptors. This is exemplified in several antipsychotic agents, indicating the importance of arylalkyl substituents. These findings support the exploration of piperazine derivatives for their contributions to the potency and selectivity of synthesized agents at D2-like receptors, demonstrating the chemical's relevance in developing new neuropsychiatric treatments (Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine, as a core scaffold, has also been extensively investigated for its anti-mycobacterial properties. Several potent molecules containing piperazine have been reported to exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents, emphasizing the scaffold's utility in developing treatments for tuberculosis (Girase et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
this compound interacts with its targets by inhibiting the action of AChE and BChE enzymes . This inhibition increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . The downstream effects include improved cognitive functions, as acetylcholine is a key neurotransmitter involved in memory and learning .
Result of Action
The inhibition of AChE and BChE by this compound results in increased acetylcholine levels . This can lead to enhanced cognitive functions, making the compound potentially useful in the treatment of conditions characterized by decreased cholinergic transmission, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting AChE and BChE, this compound increases acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases such as Alzheimer’s .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting AChE, it modulates cholinergic signaling pathways, which are essential for memory and learning. Additionally, it can affect the expression of genes involved in neuroprotection and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with AChE and BChE. The methoxyphenyl group of the compound interacts with the active site of these enzymes, leading to competitive inhibition. This interaction prevents the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft. Furthermore, molecular docking studies have shown that the compound has favorable binding energy and docking scores, indicating strong and stable interactions with the target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods. Degradation products may form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits AChE and BChE, enhancing cognitive functions without significant adverse effects. At higher doses, toxic effects may occur, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination. The compound’s metabolism can affect its pharmacokinetics, including absorption, distribution, and excretion. Additionally, it may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and distribution in vivo .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall pharmacological effects .
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWWJCAODCMVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CNC3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669932 | |
| Record name | 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223381-99-5 | |
| Record name | 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


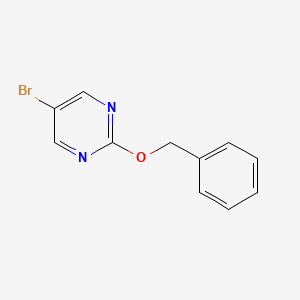
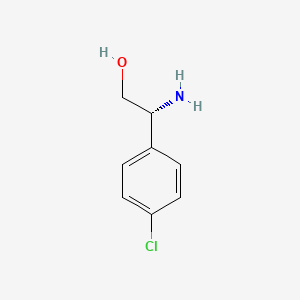
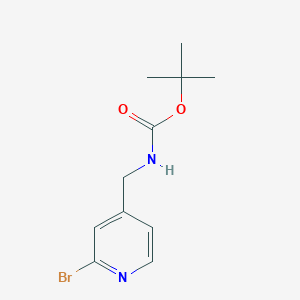




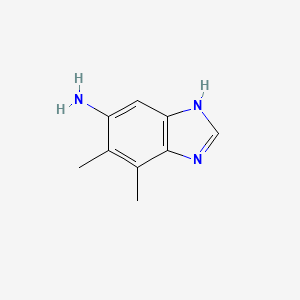

![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1439311.png)
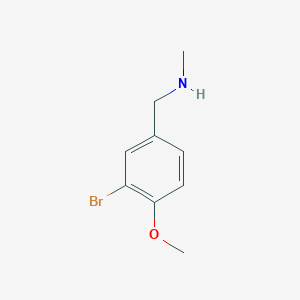
![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)
